4-(4-Nitrophenyl)butyric acid

Description

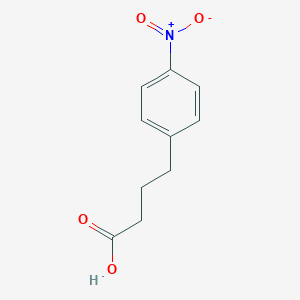

Structure

3D Structure

Properties

IUPAC Name |

4-(4-nitrophenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c12-10(13)3-1-2-8-4-6-9(7-5-8)11(14)15/h4-7H,1-3H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQMLUHZFRFCQDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCC(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10204572 | |

| Record name | 4-(4-Nitrophenyl)butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10204572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5600-62-4 | |

| Record name | 4-Nitrobenzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5600-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Nitrophenyl)butyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005600624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5600-62-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78455 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(4-Nitrophenyl)butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10204572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-nitrophenyl)butyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.564 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-(4-Nitrophenyl)butyric Acid (CAS: 5600-62-4)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-(4-Nitrophenyl)butyric acid, a crucial molecule in modern biomedical research. With full editorial control, this document is structured to deliver not just data, but a cohesive understanding of its properties, synthesis, and, most notably, its pivotal role as an analytical tool in the study of pharmacologically active compounds.

Core Identity and Physicochemical Properties

This compound, registered under CAS number 5600-62-4, is a nitro-containing aromatic carboxylic acid.[1][2][3][4] Its molecular structure, featuring a butyric acid chain attached to a nitrophenyl group, imparts specific chemical characteristics that are leveraged in its applications.

A summary of its key physicochemical properties is presented below:

| Property | Value | Source(s) |

| CAS Number | 5600-62-4 | [1][2] |

| Molecular Formula | C₁₀H₁₁NO₄ | [1][3] |

| Molecular Weight | 209.20 g/mol | [1] |

| Appearance | Solid powder | Sigma-Aldrich |

| Melting Point | 90-93 °C | Sigma-Aldrich |

| IUPAC Name | 4-(4-nitrophenyl)butanoic acid | [1] |

| Synonyms | 4-(p-Nitrophenyl)butyric acid, Benzenebutanoic acid, 4-nitro- | [2] |

Synthesis and Characterization: A-Pillar of Reproducibility

The reliable synthesis and thorough characterization of this compound are fundamental to its application in research. While various synthetic routes are conceivable, a common approach involves the nitration of a phenylbutyric acid precursor or the functionalization of a nitrobenzene derivative.

Conceptual Synthesis Pathway

A plausible synthetic route, adapted from methodologies for structurally similar compounds, is the hydrolysis of a γ-(nitrophenyl)butyronitrile intermediate. This nitrile can be prepared by condensing p-nitrotoluene with acrylonitrile in the presence of a base.[5]

Experimental Protocol: Synthesis via Hydrolysis of γ-(4-Nitrophenyl)butyronitrile

-

Step 1: Synthesis of γ-(4-Nitrophenyl)butyronitrile. In a suitable reaction vessel, dissolve p-nitrotoluene in an aprotic polar solvent such as dimethylformamide (DMF).

-

Step 2: Base-catalyzed condensation. Add a catalytic amount of a strong base (e.g., sodium hydroxide) to the solution.

-

Step 3: Addition of acrylonitrile. Slowly add acrylonitrile to the reaction mixture while maintaining temperature control.

-

Step 4: Reaction monitoring and workup. Monitor the reaction progress by an appropriate technique (e.g., TLC or GC). Upon completion, neutralize the reaction mixture and extract the nitrile product.

-

Step 5: Hydrolysis. Reflux the isolated γ-(4-nitrophenyl)butyronitrile with a strong acid (e.g., sulfuric acid) or base to hydrolyze the nitrile group to a carboxylic acid.

-

Step 6: Purification. Purify the resulting this compound by recrystallization from a suitable solvent system (e.g., toluene-hexane) to yield the final product.[5]

Analytical Characterization

Unequivocal structural confirmation and purity assessment are critical. The following techniques are routinely employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, confirming the presence and connectivity of the aromatic and aliphatic protons and carbons.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further corroborating its identity.[2]

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of this compound. A reverse-phase method using an acetonitrile-water mobile phase is suitable for this purpose. For mass spectrometry coupling, a volatile acid like formic acid should be used in the mobile phase.[4][6]

The Primary Application: An Internal Standard for a Key Therapeutic Agent

The predominant and most significant application of this compound is as a stable internal standard for the accurate quantification of 4-phenylbutyric acid (4-PBA) in biological matrices using Liquid Chromatography-Mass Spectrometry (LC-MS).[7]

The Importance of 4-Phenylbutyric Acid (4-PBA)

4-PBA is an FDA-approved drug with a multifaceted mechanism of action. It functions as a chemical chaperone, alleviating endoplasmic reticulum (ER) stress, and also acts as a histone deacetylase (HDAC) inhibitor.[7][8][9] These properties make it a compound of great interest in various therapeutic areas, including:

-

Neurodegenerative Diseases: 4-PBA is investigated for its potential to mitigate protein misfolding and aggregation in conditions like Alzheimer's disease.[7]

-

Cancer: As an HDAC inhibitor, 4-PBA can modulate gene expression and induce cell cycle arrest and apoptosis in cancer cells.[8][10]

-

Inflammatory Conditions: By reducing ER stress, 4-PBA can attenuate inflammatory responses.[11]

Why this compound is an Ideal Internal Standard for 4-PBA

An ideal internal standard should mimic the analyte's behavior during sample preparation and analysis but be clearly distinguishable by the detector. This compound excels in this role for 4-PBA quantification due to:

-

Structural Analogy: Its structure is highly similar to 4-PBA, ensuring comparable extraction efficiency and chromatographic retention.

-

Distinct Mass: The presence of the nitro group provides a significant mass difference, allowing for easy differentiation from 4-PBA by the mass spectrometer.[7]

Experimental Protocol: Quantification of 4-PBA using this compound as an Internal Standard by LC-MS

-

1. Sample Preparation:

-

To a known volume of the biological sample (e.g., cell culture media, plasma), add a precise amount of a stock solution of this compound as the internal standard.

-

Perform a protein precipitation step, typically with a cold organic solvent like acetonitrile.

-

Centrifuge to pellet the precipitated proteins and collect the supernatant for analysis.

-

-

2. LC-MS Analysis:

-

Chromatographic Separation:

-

Column: A reverse-phase C18 or similar column.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

-

Gradient: A suitable gradient program to achieve baseline separation of 4-PBA and the internal standard.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Electrospray ionization (ESI) in negative ion mode.

-

Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for enhanced selectivity and sensitivity.

-

Ions to Monitor: The deprotonated molecular ions ([M-H]⁻) of both 4-PBA and this compound.

-

-

-

3. Data Analysis:

-

Generate a calibration curve by plotting the ratio of the peak area of 4-PBA to the peak area of the internal standard against the concentration of 4-PBA standards.

-

Quantify the concentration of 4-PBA in the unknown samples by interpolating their peak area ratios on the calibration curve.

-

Direct Biological Activity: A Matter of Context

It is crucial to note that while this compound is instrumental in studying the biological effects of 4-PBA, there is a lack of substantial evidence in the scientific literature to suggest that it possesses significant direct biological activity of its own. Its primary role is that of a bioanalytical tool.

However, given its structural similarity to 4-PBA, it is not unreasonable to hypothesize that it might exhibit weak HDAC inhibitory or ER stress-modulating effects. Researchers using it as an internal standard should be mindful of its concentration to avoid any potential, albeit likely minor, confounding effects on the biological system under investigation.

Distinguishing from Related Compounds

For clarity and accuracy in research, it is essential to differentiate this compound from its close chemical relatives:

-

4-Nitrophenyl butyrate (CAS: 2635-84-9): This is an ester, not a carboxylic acid. It is widely used as a colorimetric substrate for measuring the activity of esterases and lipases.[12][13] The enzymatic cleavage of the ester bond releases 4-nitrophenol, which is a colored compound.

-

2-(4-Nitrophenyl)butyric acid (CAS: 7463-53-8): This is a positional isomer of the topic compound. It has also been investigated as a synthetic intermediate, particularly in the preparation of the anti-platelet agent indobufen.[14]

Conclusion: A Key Enabler in Pharmacological Research

This compound stands as a prime example of a molecule whose value in the scientific community is not derived from its own biological activity, but from its indispensable role as an analytical standard. Its structural similarity and mass distinction from the therapeutically important compound 4-PBA make it an invaluable tool for researchers in neurobiology, oncology, and inflammatory diseases. The robust and reproducible quantification of 4-PBA, enabled by the use of this compound as an internal standard, is fundamental to advancing our understanding of ER stress and histone deacetylase inhibition in health and disease. As research in these areas continues to expand, the importance of this seemingly simple molecule is set to grow in tandem.

Visualization of Key Concepts

Workflow for 4-PBA Quantification

Caption: Workflow for the quantification of 4-PBA using this compound as an internal standard.

Conceptual Relationship of 4-PBA and its Analogs

Caption: The relationship between 4-PBA and its analytical internal standard, this compound.

References

-

This compound | C10H11NO4 | CID 79711. PubChem. Available from: [Link]

-

Synthesis. ResearchGate. Available from: [Link]

- US3448139A - Process for the preparation of gamma-(nitrophenyl)butyronitriles. Google Patents.

-

Inhibition of histone-deacetylase activity by short-chain fatty acids and some polyphenol metabolites formed in the colon. ScienceDirect. Available from: [Link]

- CN114085152A - A kind of method for preparing 2-(4-nitrophenyl) butyric acid. Google Patents.

-

4-phenylbutyric acid promotes migration of gastric cancer cells by histone deacetylase inhibition-mediated IL-8 upregulation. PubMed. Available from: [Link]

-

Synthesis method of 2-(4-nitrophenyl) butyric acid. Eureka | Patsnap. Available from: [Link]

-

This compound. NIST WebBook. Available from: [Link]

-

Separation of this compound on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]

-

This compound. gsrs. Available from: [Link]

-

Quantification of the Chemical Chaperone 4-Phenylbutyric Acid (4-PBA) in Cell Culture Media via LC-HRMS: Applications in Fields of Neurodegeneration and Cancer. PubMed Central. Available from: [Link]

-

Butyrate Histone Deacetylase Inhibitors. PubMed Central. Available from: [Link]

-

This compound. SIELC Technologies. Available from: [Link]

-

Suppression of histone deacetylation in vivo and in vitro by sodium butyrate. ResearchGate. Available from: [Link]

-

4-Phenyl Butyric Acid (4-PBA) Suppresses Neutrophil Recruitment in a Murine Model of Acute Perinatal Inflammation. PubMed. Available from: [Link]

-

Inhibition of histone deacetylase activity by butyrate. PubMed. Available from: [Link]

-

Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids Produced by Bacterial Fermentation In Vitro and In Vivo. MDPI. Available from: [Link]

-

Single Quad LC/MS Analysis of Organic Acids Using an Agilent Hi‑Plex Column. Agilent. Available from: [Link]

-

Growth inhibitory effect of 4-phenyl butyric acid on human gastric cancer cells is associated with cell cycle arrest. PubMed. Available from: [Link]

-

Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. Waters. Available from: [Link]

Sources

- 1. This compound | C10H11NO4 | CID 79711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. This compound | SIELC Technologies [sielc.com]

- 5. US3448139A - Process for the preparation of gamma-(nitrophenyl)butyronitriles - Google Patents [patents.google.com]

- 6. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 7. benchchem.com [benchchem.com]

- 8. 4-phenylbutyric acid promotes migration of gastric cancer cells by histone deacetylase inhibition-mediated IL-8 upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Inhibition of histone deacetylase activity by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Growth inhibitory effect of 4-phenyl butyric acid on human gastric cancer cells is associated with cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 4-Phenyl Butyric Acid (4-PBA) Suppresses Neutrophil Recruitment in a Murine Model of Acute Perinatal Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. 4-Nitrophenyl butyrate | Biochemical Assay Reagents | 2635-84-9 | Invivochem [invivochem.com]

- 14. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Chemical Properties of 4-(4-Nitrophenyl)butyric Acid

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, detailing the core chemical properties, spectroscopic profile, synthesis, and applications of 4-(4-Nitrophenyl)butyric acid. The information presented herein is synthesized from established scientific literature and databases to ensure technical accuracy and practical relevance.

Core Molecular Identity and Physicochemical Properties

This compound, also known as 4-(4-nitrophenyl)butanoic acid, is a bifunctional organic compound featuring a terminal carboxylic acid and a para-substituted nitrophenyl ring.[1] This unique structure makes it a valuable tool in various scientific domains. Its fundamental properties are summarized below.

Diagram 1: Chemical Structure of this compound

Caption: High-level workflow for synthesis and a primary chemical transformation.

Protocol 1: Synthesis via Nitrile Hydrolysis [2]

-

Condensation: In a suitable reaction vessel, 4-nitrotoluene and acrylonitrile are dissolved in an aprotic polar solvent such as dimethylformamide (DMF). A catalytic amount of a strong base (e.g., sodium hydroxide) is added portion-wise while maintaining the temperature between 0-25 °C. The reaction is stirred until completion, monitored by TLC or GC.

-

Work-up and Isolation: The reaction mixture is quenched by adding a dilute acid solution (e.g., 5% HCl). The organic product, 4-(4-nitrophenyl)butyronitrile, is extracted using an appropriate solvent like ethyl acetate. The organic layers are combined, washed, dried, and concentrated under reduced pressure.

-

Hydrolysis: The crude nitrile is mixed with a solution of concentrated sulfuric acid and water. The mixture is heated to reflux for approximately 30-60 minutes.

-

Purification: Upon cooling, the product, this compound, precipitates. The solid is collected by filtration, washed with cold water, and recrystallized from a suitable solvent system (e.g., toluene) to yield the pure compound. The final product's identity should be confirmed by melting point and spectroscopic analysis.

Core Reactivity and Key Transformations

The molecule's reactivity is dictated by its three principal components: the carboxylic acid, the nitro group, and the aromatic ring.

-

Carboxylic Acid: This group undergoes standard reactions such as esterification (with an alcohol under acidic conditions), amide formation (via an activated intermediate like an acyl chloride), and reduction to the corresponding alcohol using strong reducing agents like LiAlH₄.

-

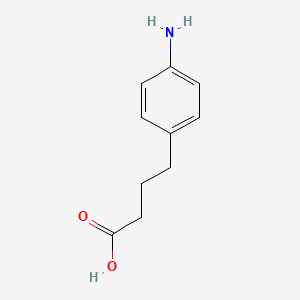

Nitro Group: The nitro group is the most versatile handle for further functionalization. Its reduction to an amine is a critical transformation, yielding 4-(4-aminophenyl)butyric acid, a valuable building block for pharmaceuticals and other fine chemicals. [3][4][5] Protocol 2: Reduction of the Nitro Group [4]

-

Reaction Setup: this compound is dissolved in ethanol in a hydrogenation vessel. A catalytic amount of 10% palladium on carbon (Pd/C) is added to the solution.

-

Hydrogenation: The vessel is purged with nitrogen and then pressurized with hydrogen gas (typically 1-3 atm). The mixture is stirred vigorously at room temperature.

-

Monitoring: The reaction is monitored by the cessation of hydrogen uptake.

-

Work-up and Isolation: Once the reaction is complete, the system is purged again with nitrogen. The catalyst is removed by filtration through a pad of Celite. The filtrate, containing 4-(4-aminophenyl)butyric acid, can be concentrated and the product purified by recrystallization.

Applications in Drug Development and Research

High-Value Internal Standard for Mass Spectrometry

One of the most critical applications of this compound is its use as a stable isotope-labeled internal standard for the accurate quantification of 4-phenylbutyric acid (4-PBA). [6]4-PBA is an FDA-approved drug used to manage endoplasmic reticulum (ER) stress. [6]The structural similarity between the analyte (4-PBA) and the standard ensures they co-elute and experience similar ionization efficiency in LC-MS analysis. The key difference is the nitro group, which provides a precise mass shift (45 m/z), allowing for clear differentiation and highly reliable quantification in complex biological matrices like cell culture media. [6]

Diagram 3: Role as an Internal Standard in LC-MS

Caption: Logical workflow for using 4-(4-NPBA) as an internal standard.

Versatile Synthetic Building Block

Beyond its analytical utility, this compound is a precursor to a range of more complex molecules. As detailed in Protocol 2, its reduction product, 4-(4-aminophenyl)butyric acid, is an important pharmaceutical intermediate. [3][5]This amino acid derivative can be incorporated into larger molecules, such as peptide mimics or other biologically active compounds, where the aminophenylbutyrate scaffold provides a specific length and conformational constraint. For instance, the isomeric intermediate, 2-(4-aminophenyl)butyric acid, is a known precursor in the synthesis of the anti-platelet drug indobufen. [7][8]

Conclusion

This compound is a compound of significant utility for the scientific community. Its well-defined physicochemical and spectroscopic properties make it an ideal material for characterization and reference. Its primary applications as a high-fidelity internal standard in mass spectrometry and as a versatile synthetic intermediate, particularly for the generation of its amino derivative, underscore its importance in both analytical chemistry and drug discovery workflows. The protocols and data presented in this guide provide a solid technical foundation for its effective and reliable use in the laboratory.

References

-

National Institute of Standards and Technology (NIST). (n.d.). This compound. NIST Chemistry WebBook. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). This compound. NIST Chemistry WebBook. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-(4-Nitrophenyl)butyric acid CAS 7463-53-8. [Link]

-

SIELC Technologies. (2018). This compound. [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-(4-nitrophenyl)butyric acid. [Link]

-

PrepChem.com. (n.d.). Synthesis of ethyl 4-(4-aminophenyl)butyrate. [Link]

- Google Patents. (1969). US3448139A - Process for the preparation of gamma-(nitrophenyl)butyronitriles.

-

PubChem. (n.d.). 4-Nitrophenyl butyrate. National Center for Biotechnology Information. [Link]

-

SpectraBase. (n.d.). 4-(p-Nitrophenyl)butyric acid - Optional[ATR-IR] - Spectrum. [Link]

-

Hua, Y., et al. (n.d.). Synthesis. ResearchGate. [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). This compound. NIST Chemistry WebBook. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-(4-Nitrophenyl)butyric Acid in Advancing Organic Synthesis. [Link]

-

Oakwood Chemical. (n.d.). 4-(4-Aminophenyl)butyric acid. [Link]

-

PubChem. (n.d.). 4-(4-Aminophenyl)butanoic acid. National Center for Biotechnology Information. [Link]

Sources

- 1. This compound | C10H11NO4 | CID 79711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. US3448139A - Process for the preparation of gamma-(nitrophenyl)butyronitriles - Google Patents [patents.google.com]

- 3. 4-(4-Aminophenyl)butyric acid | 15118-60-2 [chemicalbook.com]

- 4. prepchem.com [prepchem.com]

- 5. 4-(4-アミノフェニル)酪酸 95% | Sigma-Aldrich [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

- 7. 2-(4-Nitrophenyl)butyric acid CAS 7463-53-8-Beijing Entrepreneur Science & Trading Co., Ltd [entrepreneur-cn.com]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 4-(4-Nitrophenyl)butyric Acid: Structure, Synthesis, and Application

Abstract: This technical guide provides a comprehensive overview of 4-(4-nitrophenyl)butyric acid (4-NPBA), a nitroaromatic carboxylic acid of significant interest to researchers in analytical chemistry, pharmacology, and drug development. The document elucidates the molecule's core structure, details its physicochemical properties, and presents a validated synthetic pathway. Emphasis is placed on the rigorous analytical techniques required for structural confirmation, establishing a self-validating framework for its preparation and use. The primary application of 4-NPBA as a high-fidelity internal standard for the quantification of the histone deacetylase (HDAC) inhibitor 4-phenylbutyric acid (4-PBA) is explored in depth, highlighting the chemical rationale behind its selection. This guide serves as a critical resource for scientists leveraging 4-NPBA in pharmacokinetic studies and other advanced research applications.

Molecular Structure and Physicochemical Properties

Chemical Identity

This compound is a derivative of butyric acid featuring a phenyl group at the 4-position, which is itself substituted with a nitro group in the para position. Its unique structure imparts specific chemical properties that are foundational to its applications.

| Identifier | Value |

| IUPAC Name | 4-(4-nitrophenyl)butanoic acid[1] |

| CAS Number | 5600-62-4[1][2][3] |

| Molecular Formula | C₁₀H₁₁NO₄[1][3][4] |

| Molecular Weight | 209.20 g/mol [1] |

| Canonical SMILES | C1=CC(=CC=C1CCCC(=O)O)[O-][1] |

| InChI Key | WQMLUHZFRFCQDB-UHFFFAOYSA-N[1][3] |

Structural Elucidation

The structure of this compound is composed of three key functional components:

-

Aromatic Core: A benzene ring provides a rigid scaffold.

-

Electrophilic Substituent: A nitro group (-NO₂) at the para-position (C4) of the benzene ring. This group is strongly electron-withdrawing, influencing the reactivity of the aromatic ring and providing a unique mass signature for analytical purposes.

-

Carboxylic Acid Chain: A butanoic acid chain attached to the benzene ring (C1). The terminal carboxylic acid group (-COOH) provides acidity and a site for potential conjugation or derivatization.

Caption: Chemical structure of this compound.

Physicochemical Properties

These properties are critical for determining appropriate solvents for synthesis, purification, and analytical method development.

| Property | Value | Source |

| Appearance | Light yellow to yellow crystalline powder | [5] |

| Melting Point | 90-93 °C | [5][6] |

| Boiling Point | 393.8 ± 17.0 °C (Predicted) | [5] |

| Density | 1.293 ± 0.06 g/cm³ (Predicted) | [5] |

| pKa | 4.68 ± 0.10 (Predicted) | [5] |

| Storage | Store sealed in a dry environment at room temperature. | [5] |

Synthesis and Purification

The synthesis of this compound can be achieved through various routes. A robust and well-documented method involves a two-step process starting from p-nitrotoluene, which leverages a Michael addition followed by nitrile hydrolysis. This pathway is advantageous due to the ready availability of the starting materials.[7]

Rationale for Synthesis Strategy

The selection of p-nitrotoluene as a starting material is strategic. The methyl group's protons are sufficiently acidic to be deprotonated by a strong base, forming a carbanion that can act as a nucleophile. Acrylonitrile is an excellent Michael acceptor. The subsequent hydrolysis of the nitrile to a carboxylic acid is a standard and high-yielding transformation. This approach avoids direct nitration of 4-phenylbutyric acid, which can produce undesired isomers and is a more hazardous procedure.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established methodologies[7]. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Step 1: Synthesis of 4-(p-nitrophenyl)butyronitrile

-

To a stirred solution of p-nitrotoluene (0.2 mol) in dimethylformamide (DMF, 40 mL), add freshly ground sodium hydroxide (0.015 mol) as a catalyst.

-

Slowly add a solution of acrylonitrile (0.2 mol) in DMF (35 mL) dropwise over one hour. The reaction is exothermic; maintain the temperature below 30 °C using a water bath if necessary.

-

After the addition is complete, continue stirring at room temperature for an additional two hours.

-

Quench the reaction by adding concentrated hydrochloric acid (1.5 mL).

-

Filter the mixture and evaporate the filtrate to dryness under reduced pressure.

-

The resulting residue contains the intermediate nitrile, which can be carried forward or purified by distillation.

Step 2: Hydrolysis to this compound

-

Combine the crude 4-(p-nitrophenyl)butyronitrile (e.g., 0.7 g) with concentrated sulfuric acid (3.5 mL) and water (3.0 mL).

-

Heat the mixture under reflux for 30-60 minutes. The reaction progress can be monitored by TLC.

-

Upon completion, cool the reaction mixture and pour it into ice water, which will cause the product to precipitate.

-

Collect the solid product by vacuum filtration, washing with cold water.

Purification and Validation

The crude product is purified by recrystallization. Toluene is a suitable solvent, yielding the final product as a crystalline solid with a melting point of 92-93°C[7]. The trustworthiness of this protocol is established by rigorously characterizing the final product to confirm its identity and purity, as detailed in the following section.

Analytical Characterization: A Self-Validating System

Structural confirmation and purity assessment are non-negotiable for any scientific application. A combination of spectroscopic and chromatographic techniques provides a self-validating system, ensuring the material meets required specifications.

| Technique | Purpose | Expected Key Features |

| ¹H NMR | Confirms proton environment and structural integrity. | - Aromatic protons (AA'BB' system): Two doublets between δ 7.4-8.2 ppm. - Aliphatic chain protons: Three distinct multiplets between δ 2.0-3.0 ppm. - Carboxylic acid proton: A broad singlet > δ 10 ppm. |

| ¹³C NMR | Confirms the carbon skeleton. | - Carboxylic carbon: ~δ 175-180 ppm. - Aromatic carbons: 4 signals between δ 120-150 ppm. - Aliphatic carbons: 3 signals between δ 25-35 ppm. |

| FT-IR | Identifies key functional groups. | - O-H stretch (carboxylic acid): Broad band, ~2500-3300 cm⁻¹. - C=O stretch (carboxylic acid): Strong band, ~1700 cm⁻¹. - N-O stretches (nitro group): Two strong bands, ~1520 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric).[1][3] |

| Mass Spec (EI) | Determines molecular weight and fragmentation pattern. | - Molecular Ion (M⁺): Peak at m/z 209. - Characteristic Fragments: Loss of -OH (m/z 192), loss of -COOH (m/z 164), and tropylium ion fragments.[8] |

| HPLC | Quantifies purity. | A single major peak on a reverse-phase column (e.g., Newcrom R1) with a mobile phase of acetonitrile and water with an acid modifier.[2] |

Key Applications in Research and Development

While a versatile synthetic intermediate, the primary and most specialized application of this compound is in bioanalysis.

Core Application: Internal Standard for 4-Phenylbutyric Acid (4-PBA) Quantification

4-Phenylbutyric acid (4-PBA) is an FDA-approved drug and a well-known histone deacetylase (HDAC) inhibitor investigated for its therapeutic potential in managing conditions like endoplasmic reticulum (ER) stress.[9][10] Accurate quantification of 4-PBA in complex biological matrices (e.g., cell culture media, plasma) is essential for pharmacokinetic and pharmacodynamic studies.

Causality Behind its Use as an Internal Standard: this compound is an ideal internal standard for LC-MS analysis of 4-PBA for two critical reasons[9]:

-

Structural Analogy: It mimics the chemical behavior of 4-PBA during sample extraction, chromatography, and ionization, ensuring that any experimental variations affect both the analyte and the standard similarly. This co-elution or near co-elution behavior corrects for matrix effects and sample loss.

-

Mass Distinction: The nitro group adds 45 m/z to the molecular weight compared to 4-PBA. This provides a clear and unambiguous mass difference, allowing for simultaneous and independent detection by the mass spectrometer without signal interference.[9]

Caption: Logical relationship between 4-PBA and its internal standard.

Mechanistic Context: The Link to Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are enzymes that remove acetyl groups from histones, leading to condensed chromatin and transcriptional repression.[11] Inhibitors of HDACs (HDACi) can reactivate the expression of tumor suppressor genes and are a major focus in cancer therapy.[11] Short-chain fatty acids, including butyrate and its derivative 4-PBA, are a known class of HDAC inhibitors.[12][13]

While this compound itself is not primarily used as an HDAC inhibitor, its role as an analytical standard is indispensable for the development and clinical investigation of 4-PBA, allowing researchers to build accurate pharmacokinetic models and determine effective dosing regimens.[9]

Important Distinction: this compound vs. 4-Nitrophenyl Butyrate

It is critical for researchers to distinguish the topic compound from its ester analogue, 4-nitrophenyl butyrate (CAS 2635-84-9).

-

This compound (the topic): A carboxylic acid. Used as an analytical internal standard.

-

4-Nitrophenyl Butyrate (the ester): An ester formed between 4-nitrophenol and butyric acid. It is a chromogenic substrate used in enzyme assays to measure lipase and esterase activity.[14][15] The enzymatic cleavage of the ester bond releases 4-nitrophenol, a yellow compound, allowing for spectrophotometric measurement of enzyme kinetics.

Safety and Handling

This compound is classified as harmful if swallowed (Acute Toxicity 4, Oral).[1] Standard laboratory safety protocols should be followed, including the use of gloves, safety glasses, and a lab coat. Handling should be performed in a chemical fume hood.

Conclusion

This compound is a molecule whose value is defined by its precise structure. The presence of the nitro group on the phenylbutyric acid scaffold creates a compound with physicochemical properties that are nearly ideal for its primary role as an internal standard in mass spectrometry-based bioanalysis. Its robust synthesis and straightforward characterization allow for the production of high-purity material essential for generating reliable and reproducible data in the study of therapeutics like 4-PBA. For drug development professionals and researchers, a thorough understanding of this compound's structure, synthesis, and application is crucial for advancing studies in pharmacology and analytical science.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

SIELC Technologies. (2018, May 16). This compound. Retrieved from [Link]

-

NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). This compound Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of this compound (CAS 5600-62-4). Retrieved from [Link]

-

Global Substance Registration System. (n.d.). This compound. U.S. Food and Drug Administration. Retrieved from [Link]

-

PubChem. (n.d.). 4-Nitrophenyl butyrate. National Center for Biotechnology Information. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-(4-nitrophenyl)butyric acid. Retrieved from [Link]

-

NIST. (n.d.). This compound IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

- Google Patents. (n.d.). US3448139A - Process for the preparation of gamma-(nitrophenyl)butyronitriles.

-

ResearchGate. (n.d.). Synthesis. Retrieved from [Link]

-

Angene. (n.d.). 2-(4-Nitrophenyl)butyric acid CAS 7463-53-8. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-(4-Nitrophenyl)butyric Acid in Advancing Organic Synthesis. Retrieved from [Link]

-

Patsnap. (n.d.). Synthesis method of 2-(4-nitrophenyl) butyric acid. Retrieved from [Link]

- Waldecker, M., et al. (2008). Inhibition of histone-deacetylase activity by short-chain fatty acids and some polyphenol metabolites formed in the colon. Journal of Nutritional Biochemistry, 19(9), 587-593.

-

National Center for Biotechnology Information. (n.d.). Butyrate Histone Deacetylase Inhibitors. PMC. Retrieved from [Link]

- Google Patents. (n.d.). CN114085152A - A kind of method for preparing 2-(4-nitrophenyl) butyric acid.

-

Wikipedia. (n.d.). Histone deacetylase inhibitor. Retrieved from [Link]

-

PubMed. (n.d.). 4-phenylbutyric acid promotes migration of gastric cancer cells by histone deacetylase inhibition-mediated IL-8 upregulation. Retrieved from [Link]

-

ChemBK. (n.d.). 4-nitrophenyl butyrate. Retrieved from [Link]

Sources

- 1. This compound | C10H11NO4 | CID 79711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | SIELC Technologies [sielc.com]

- 3. This compound [webbook.nist.gov]

- 4. scbt.com [scbt.com]

- 5. This compound CAS#: 5600-62-4 [m.chemicalbook.com]

- 6. This compound | 5600-62-4 [chemicalbook.com]

- 7. US3448139A - Process for the preparation of gamma-(nitrophenyl)butyronitriles - Google Patents [patents.google.com]

- 8. This compound [webbook.nist.gov]

- 9. benchchem.com [benchchem.com]

- 10. selleckchem.com [selleckchem.com]

- 11. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]

- 12. Butyrate Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 4-phenylbutyric acid promotes migration of gastric cancer cells by histone deacetylase inhibition-mediated IL-8 upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. 4-Nitrophenyl butyrate_TargetMol [targetmol.com]

4-(4-Nitrophenyl)butyric acid synthesis pathway

An In-depth Technical Guide to the Synthesis of 4-(4-Nitrophenyl)butyric Acid

Authored by a Senior Application Scientist

Foreword: Strategic Importance of this compound

This compound (NPBA), with CAS Registry Number 5600-62-4, is more than a simple aromatic carboxylic acid; it is a strategic building block in modern organic synthesis and a critical tool in pharmaceutical research.[1][2][3] Its molecular architecture, featuring a butyric acid chain appended to a nitrated phenyl ring, offers a versatile platform for further chemical transformations. The electron-withdrawing nitro group can be readily reduced to an amine, opening pathways to a vast array of pharmacologically active molecules and complex chemical structures.[4] Furthermore, NPBA serves as a crucial internal standard for the accurate quantification of the chemical chaperone and FDA-approved drug, 4-phenylbutyric acid (4-PBA), in complex biological matrices, enabling precise pharmacokinetic and pharmacodynamic studies.[5]

This guide provides an in-depth exploration of the primary synthetic pathways to this compound. Moving beyond mere procedural lists, we will dissect the underlying chemical principles, explain the causality behind experimental choices, and offer field-proven insights to empower researchers, scientists, and drug development professionals in their synthetic endeavors.

Pathway 1: Direct Electrophilic Nitration of 4-Phenylbutyric Acid

This is the most direct and atom-economical approach, leveraging the foundational principles of electrophilic aromatic substitution. The strategy involves the direct installation of a nitro group onto the commercially available 4-phenylbutyric acid scaffold.

Core Principle & Mechanistic Insight

The reaction proceeds via the generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid and sulfuric acid, commonly known as "mixed acid".[6] Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the nitronium ion.[6][7]

The phenyl ring of 4-phenylbutyric acid is activated towards electrophilic attack. The alkyl side chain is a weak ortho-, para-director. Consequently, the incoming nitronium ion is directed to the positions ortho and para to the butyric acid substituent. Due to steric hindrance from the side chain, the para-substituted product, this compound, is formed as the major isomer.

Diagram: Mechanism of Nitration

Caption: Nitration of 4-Phenylbutyric Acid.

Field-Proven Experimental Protocol

This protocol is adapted from established procedures for the nitration of similar phenylalkanoic acids.[8]

1. Reagent Preparation & Cooling:

-

In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (H₂SO₄, ~3.5 molar equivalents).

-

Cool the flask in an ice-salt bath to a temperature between -10°C and -5°C. The use of a robust cooling bath is critical as the subsequent nitration is highly exothermic.

2. Substrate Addition:

-

Slowly add 4-phenylbutyric acid (1.0 molar equivalent) to the cold, stirring sulfuric acid. Ensure the temperature is maintained below 0°C during the addition. The acid should fully dissolve.

3. Preparation of Nitrating Mixture:

-

In a separate beaker, carefully prepare the nitrating mixture by adding concentrated nitric acid (HNO₃, 70%, ~1.2 molar equivalents) to a portion of concentrated sulfuric acid (~1.7 molar equivalents). Cool this mixture before use.

4. Nitration Reaction:

-

Add the pre-cooled nitrating mixture dropwise from the dropping funnel to the solution of 4-phenylbutyric acid.

-

Causality: The rate of addition must be carefully controlled to maintain the internal temperature below 0°C.[8] Elevated temperatures can lead to undesired side reactions, including oxidation of the side chain and the formation of dinitrated products.[9]

5. Reaction Maturation:

-

After the addition is complete, allow the mixture to stir at a low temperature (0-5°C) for an additional 1-2 hours to ensure the reaction goes to completion.

6. Work-up and Isolation:

-

Pour the reaction mixture slowly and with vigorous stirring onto a large volume of crushed ice and water. This quenches the reaction and precipitates the solid product.

-

Collect the crude solid product by vacuum filtration.

-

Wash the filter cake thoroughly with cold water until the washings are neutral to litmus paper. This removes residual mineral acids.

7. Purification:

-

The crude product can be recrystallized from a suitable solvent system, such as a toluene/hexane or ethanol/water mixture, to yield the pure this compound as an off-white or pale yellow solid.[8]

Data Summary: Pathway 1

| Parameter | Value/Condition | Rationale |

| Starting Material | 4-Phenylbutyric Acid | Commercially available, direct precursor.[10] |

| Key Reagents | Conc. HNO₃ / Conc. H₂SO₄ | Generates the necessary NO₂⁺ electrophile.[6][11] |

| Temperature | -10°C to 0°C | Controls exothermicity, prevents side reactions.[8] |

| Work-up | Quenching on ice | Safely stops the reaction and precipitates the product. |

| Typical Yield | 75-90% | High efficiency for the para-isomer due to electronic and steric factors. |

Pathway 2: Friedel-Crafts Acylation Route (Multi-Step Approach)

A common retrosynthetic strategy for compounds of this type involves a Friedel-Crafts acylation. However, a critical scientific insight must be applied here: direct Friedel-Crafts acylation on nitrobenzene is not feasible. The nitro group is a powerful deactivating group that renders the aromatic ring too electron-poor to participate in this electrophilic substitution.[12][13] Therefore, the synthetic sequence must be logically ordered to place the acylation step before the nitration step.

Correct Synthetic Workflow

The viable pathway involves three distinct stages:

-

Friedel-Crafts Acylation: Benzene is acylated with succinic anhydride to form 4-oxo-4-phenylbutanoic acid.

-

Ketone Reduction: The keto group is reduced to a methylene group, yielding 4-phenylbutyric acid.

-

Nitration: The resulting 4-phenylbutyric acid is nitrated as detailed in Pathway 1.

Diagram: Friedel-Crafts Workflow

Caption: Multi-step synthesis via Friedel-Crafts acylation.

Step-by-Step Methodologies

Step 1: Friedel-Crafts Acylation Protocol

-

Principle: Benzene reacts with succinic anhydride in the presence of a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), via electrophilic aromatic substitution to form a keto-acid.[14][15] A stoichiometric amount of AlCl₃ is required as it complexes with the product ketone.[14]

-

Procedure Outline:

-

Suspend anhydrous AlCl₃ in an excess of dry benzene (which acts as both solvent and reactant).

-

Add succinic anhydride portion-wise while controlling the temperature.

-

After a period of heating or stirring at room temperature, the reaction is quenched by carefully pouring it onto a mixture of ice and concentrated HCl.

-

The product, 4-oxo-4-phenylbutanoic acid, is isolated from the organic layer.

-

Step 2: Ketone Reduction Protocol

-

Principle: The carbonyl group of the intermediate must be reduced to a methylene (CH₂) group. Two classic methods are suitable:

-

Clemmensen Reduction: Uses amalgamated zinc (Zn(Hg)) and concentrated hydrochloric acid. Ideal for substrates stable to strong acid.

-

Wolff-Kishner Reduction: Uses hydrazine (H₂NNH₂) and a strong base (e.g., KOH) at high temperatures. Ideal for substrates sensitive to acid.

-

-

Procedure Outline (Clemmensen):

-

Reflux the 4-oxo-4-phenylbutanoic acid with amalgamated zinc and concentrated HCl for several hours.

-

After completion, the product, 4-phenylbutyric acid, is extracted with a suitable organic solvent.

-

Step 3: Nitration

-

The 4-phenylbutyric acid obtained from Step 2 is then subjected to the nitration procedure as detailed comprehensively in Pathway 1 .

Pathway 3: Synthesis via Michael Addition to Acrylonitrile

This pathway, derived from patent literature, offers an alternative strategy that avoids the direct and potentially harsh nitration of the final scaffold. It builds the butyric acid chain onto a readily available nitrated starting material.[16]

Core Principle & Mechanistic Insight

The synthesis begins with 4-nitrotoluene. The methyl group's protons are weakly acidic and can be removed by a strong base to form a benzylic carbanion. This carbanion then acts as a nucleophile in a Michael addition reaction with an α,β-unsaturated compound like acrylonitrile. The resulting nitrile is subsequently hydrolyzed to the carboxylic acid.[16]

Diagram: Michael Addition Pathway

Caption: Synthesis from 4-nitrotoluene.

Experimental Protocol (Based on Patent US3448139A)

1. Michael Addition:

-

Dissolve 4-nitrotoluene (1.0 molar equivalent) in a polar aprotic solvent such as dimethylformamide (DMF).[16]

-

Add a catalytic amount of a strong base, such as freshly ground sodium hydroxide (NaOH).[16]

-

Slowly add acrylonitrile (1.0 molar equivalent) to the mixture, maintaining the temperature at or near room temperature (e.g., 25-30°C).[16]

-

Stir for several hours after the addition is complete.

-

Work up the reaction by neutralizing with acid and extracting the product, 4-(4-nitrophenyl)butyronitrile.

2. Nitrile Hydrolysis:

-

Heat the isolated nitrile intermediate under reflux with a strong acid, such as a mixture of concentrated sulfuric acid and water.[16]

-

This process hydrolyzes the nitrile functional group (-CN) to a carboxylic acid (-COOH).

-

After cooling, the product, this compound, can be isolated by filtration or extraction.

Comparative Analysis of Synthesis Pathways

| Feature | Pathway 1: Direct Nitration | Pathway 2: Friedel-Crafts | Pathway 3: Michael Addition |

| Starting Materials | 4-Phenylbutyric Acid | Benzene, Succinic Anhydride | 4-Nitrotoluene, Acrylonitrile |

| Number of Steps | 1 | 3 | 2 |

| Key Reactions | Electrophilic Nitration | Friedel-Crafts, Reduction, Nitration | Michael Addition, Hydrolysis |

| Reaction Conditions | Potentially harsh (conc. acids), exothermic. | Requires anhydrous conditions; strong acids or bases for reduction. | Uses strong base and polar aprotic solvent; requires nitrile hydrolysis. |

| Safety Concerns | Handling of mixed acid; temperature control is critical. | Handling of AlCl₃ and flammable benzene; reduction reagents can be hazardous. | Acrylonitrile is toxic and carcinogenic; handling of strong base. |

| Advantages | Most direct, highest atom economy. | Classic, well-understood reactions. | Avoids nitration of the final scaffold, potentially safer on a large scale.[17] |

| Disadvantages | Potential for over-nitration; requires careful temperature control. | Multi-step, lower overall yield, generates more waste. | Requires handling of toxic reagents; nitrile hydrolysis can be slow. |

Conclusion for the Practicing Scientist

The synthesis of this compound can be approached through several strategic pathways, each with distinct advantages and challenges.

-

For directness and efficiency, Pathway 1 (Direct Nitration) is unparalleled. It is the preferred laboratory-scale method, provided that precise control over reaction temperature can be maintained.

-

Pathway 2 (Friedel-Crafts) , while longer, is built upon fundamental and robust organic reactions. It serves as an excellent illustration of the importance of synthetic planning, emphasizing that the order of functional group installation is critical, especially when dealing with strongly deactivating groups like nitro.

-

Pathway 3 (Michael Addition) represents an inventive alternative that circumvents some of the hazards of direct nitration, making it a potentially attractive route for process chemistry and larger-scale synthesis where safety and predictability are paramount.

The selection of the optimal pathway is ultimately a function of the specific requirements of the project, including scale, available equipment, safety protocols, and the purity demands of the final application.

References

-

PrepChem. (n.d.). Synthesis of 2-(4-nitrophenyl)butyric acid. Retrieved from PrepChem.com. URL: [Link]

-

Varshney, A., et al. (2025). Reaction pathway for the hydrogenation of nitrophenol to aminophenol... ResearchGate. URL: [Link]

-

DC Fine Chemicals. (n.d.). 2-(4-Nitrophenyl)butyric acid CAS 7463-53-8. Retrieved from DC Fine Chemicals. URL: [Link]

-

Bajpai, P. K., et al. (2025). Synthesis of p-Aminophenol by Catalytic Hydrogenation of p-Nitrophenol. ResearchGate. URL: [Link]

-

Augustine, R. L., & Tanielyan, S. K. (2025). Hydrogenation of Nitrobenzene to 4-Aminophenol over Supported Platinum Catalysts. ResearchGate. URL: [Link]

-

Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from Wikipedia. URL: [Link]

-

Patsnap. (n.d.). Synthesis method of 2-(4-nitrophenyl) butyric acid. Retrieved from Eureka. URL: [Link]

- Google Patents. (n.d.). CN106892829A - The method that p-nitrophenol catalytic hydrogenation prepares para-aminophenol. Retrieved from Google Patents.

-

LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from LibreTexts. URL: [Link]

-

Lu, J., et al. (n.d.). Exclusive catalytic hydrogenation of nitrobenzene toward p-aminophenol over atomically precise Au36(SR)24 clusters. ResearchGate. URL: [Link]

- Google Patents. (n.d.). US3448139A - Process for the preparation of gamma-(nitrophenyl)butyronitriles. Retrieved from Google Patents.

-

Hua, Y., et al. (n.d.). Synthesis. ResearchGate. URL: [Link]

-

SIELC Technologies. (2018). This compound. Retrieved from SIELC. URL: [Link]

-

Vedantu. (n.d.). What happens when benzene undergoes Friedel-Crafts acylation with succinic anhydride in presence of. Retrieved from Vedantu. URL: [Link]

-

VPScience. (n.d.). NITRATION. Retrieved from vpscience.org. URL: [Link]

-

Reddit. (2020). Benzene Nitration and Friedel-Crafts Acylation. Retrieved from r/chemhelp. URL: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-(4-Nitrophenyl)butyric Acid in Advancing Organic Synthesis. Retrieved from NINGBO INNO PHARMCHEM. URL: [Link]

-

NIST WebBook. (n.d.). This compound. Retrieved from NIST. URL: [Link]

-

University of Puget Sound. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. Retrieved from University of Puget Sound Slater Museum. URL: [Link]

-

NIST WebBook. (n.d.). This compound. Retrieved from NIST. URL: [Link]

-

Wikipedia. (n.d.). Nitration. Retrieved from Wikipedia. URL: [Link]

-

PubChem. (n.d.). 4-Phenylbutyric Acid. Retrieved from PubChem. URL: [Link]

-

Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from Master Organic Chemistry. URL: [Link]

Sources

- 1. This compound [webbook.nist.gov]

- 2. scbt.com [scbt.com]

- 3. This compound [webbook.nist.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. vpscience.org [vpscience.org]

- 8. prepchem.com [prepchem.com]

- 9. stmarys-ca.edu [stmarys-ca.edu]

- 10. 4-Phenylbutyric Acid | C10H12O2 | CID 4775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Nitration - Wikipedia [en.wikipedia.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. reddit.com [reddit.com]

- 14. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 15. What happens when benzene undergoes FriedelCrafts acylation class 11 chemistry CBSE [vedantu.com]

- 16. US3448139A - Process for the preparation of gamma-(nitrophenyl)butyronitriles - Google Patents [patents.google.com]

- 17. Synthesis method of 2-(4-nitrophenyl) butyric acid - Eureka | Patsnap [eureka.patsnap.com]

A Comprehensive Technical Guide to 4-(4-Nitrophenyl)butanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a detailed technical overview of 4-(4-nitrophenyl)butanoic acid (CAS No: 5600-62-4), a key chemical intermediate with significant applications in organic synthesis and pharmaceutical development. The guide covers its formal nomenclature, physicochemical properties, a validated synthesis protocol, comprehensive characterization data, and known applications. By elucidating the causality behind experimental choices and grounding all claims in authoritative references, this guide serves as a reliable resource for professionals in the chemical and biomedical sciences.

Nomenclature and Structural Identification

The compound commonly known as 4-(4-nitrophenyl)butyric acid is formally identified under the International Union of Pure and Applied Chemistry (IUPAC) nomenclature system.

-

IUPAC Name: 4-(4-nitrophenyl)butanoic acid[1]

-

Synonyms: 4-Nitrobenzenebutanoic acid, γ-(p-Nitrophenyl)butyric acid, 4-(p-Nitrophenyl)butyric acid[1][2]

-

CAS Registry Number: 5600-62-4[2]

-

Molecular Formula: C₁₀H₁₁NO₄[2]

The structure consists of a butanoic acid backbone where the carbon at position 4 is substituted with a phenyl ring. This phenyl ring is, in turn, substituted at its para-position (position 4) with a nitro group (-NO₂). This substitution pattern is critical to its reactivity and utility as a chemical intermediate.

Physicochemical Properties

A summary of the key physical and chemical properties is essential for handling, reaction planning, and purification.

| Property | Value | Source(s) |

| Physical Form | Powder | [3] |

| Melting Point | 90-93 °C | [4] |

| Molecular Weight | 209.20 g/mol | [1][3] |

| InChIKey | WQMLUHZFRFCQDB-UHFFFAOYSA-N | [1][2] |

| SMILES | O=C(O)CCCC1=CC=C(C=C1)[O-] | [1][3] |

| EC Number | 227-019-9 | [1][3] |

Synthesis and Purification Protocol

The synthesis of 4-(4-nitrophenyl)butanoic acid can be achieved through various routes. A common and reliable method involves the hydrolysis of its corresponding nitrile, which can be formed via a cyanoethylation reaction with p-nitrotoluene. This approach avoids direct nitration of phenylbutyric acid, which can lead to isomeric impurities.

Principle: The synthesis begins with the base-catalyzed reaction of 4-nitrotoluene and acrylonitrile to form 4-(p-nitrophenyl)butyronitrile. The strong base deprotonates the methyl group of 4-nitrotoluene, creating a carbanion that undergoes a Michael addition to acrylonitrile. The resulting nitrile is then subjected to acidic hydrolysis to yield the final carboxylic acid product. This two-step process offers high regioselectivity and good yields[5].

Detailed Experimental Protocol

Step 1: Synthesis of 4-(4-Nitrophenyl)butyronitrile [5]

-

To a stirred solution of 4-nitrotoluene (0.1 mol) in dimethylformamide (DMF, 50 mL), add a catalytic amount of freshly ground sodium hydroxide (0.015 mol).

-

Slowly add a solution of acrylonitrile (0.2 mol) in DMF (35 mL) over one hour, maintaining the reaction temperature below 30°C.

-

After the addition is complete, continue stirring at room temperature for an additional two hours.

-

Neutralize the reaction mixture with concentrated hydrochloric acid.

-

Remove the solvent under reduced pressure and extract the residue with a suitable organic solvent (e.g., chloroform).

-

Wash the organic extract, dry it over anhydrous sodium sulfate, and concentrate it to yield the crude nitrile. Purification can be achieved by vacuum distillation[5].

Step 2: Hydrolysis to 4-(4-Nitrophenyl)butanoic Acid [5]

-

Reflux a mixture of 4-(4-nitrophenyl)butyronitrile (0.01 mol) with a mixture of concentrated sulfuric acid (7 mL) and water (6 mL) for 30-60 minutes.

-

Cool the reaction mixture and pour it into ice water to precipitate the product.

-

Collect the solid product by filtration.

-

Recrystallize the crude product from a suitable solvent system, such as toluene, to obtain pure 4-(4-nitrophenyl)butanoic acid with a melting point of 92-93°C[5].

Synthesis Workflow Diagram

Caption: Logical workflow of 4-(4-nitrophenyl)butanoic acid as an intermediate.

Safety and Handling

Proper safety precautions are mandatory when handling this compound.

-

Precautionary Statements:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[6] Use in a well-ventilated area or with appropriate respiratory protection.[7]

Conclusion

4-(4-Nitrophenyl)butanoic acid is a well-characterized organic compound whose IUPAC name correctly reflects its structure. Its value lies not in its direct biological activity but in its utility as a versatile intermediate for synthesizing more complex molecules relevant to pharmaceutical and materials science research. The protocols and data presented herein provide a solid foundation for researchers to incorporate this compound into their synthetic strategies confidently and safely.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Cheméo. (n.d.). This compound. Retrieved from [Link]

-

NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrophenyl butyrate. Retrieved from [Link]

-

NIST. (n.d.). IR Spectrum for this compound. NIST Chemistry WebBook. Retrieved from [Link]

-

NIST. (n.d.). Notes on this compound. NIST Chemistry WebBook. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Properties and Applications of 2-(4-Nitrophenyl)butyric Acid. Retrieved from [Link]

-

Eureka | Patsnap. (n.d.). Synthesis method of 2-(4-nitrophenyl) butyric acid. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-(4-nitrophenoxy)butanoic acid. Retrieved from [Link]

-

Hua, Y., et al. (n.d.). Synthesis. ResearchGate. Retrieved from [Link]

-

GSRS. (n.d.). This compound. Retrieved from [Link]

-

ChemBK. (n.d.). Butanoic acid, 4-nitrophenyl ester. Retrieved from [Link]

- Google Patents. (n.d.). US3448139A - Process for the preparation of gamma-(nitrophenyl)butyronitriles.

-

SIELC Technologies. (2018). This compound. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-(4-nitrophenyl)butyric acid. Retrieved from [Link]

-

Protheragen Obesity. (n.d.). 4-Nitrophenyl butyrate. Retrieved from [Link]

Sources

- 1. This compound | C10H11NO4 | CID 79711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound 98 5600-62-4 [sigmaaldrich.com]

- 4. This compound | 5600-62-4 [chemicalbook.com]

- 5. US3448139A - Process for the preparation of gamma-(nitrophenyl)butyronitriles - Google Patents [patents.google.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to the Melting Point of 4-(4-Nitrophenyl)butyric Acid

Introduction

4-(4-Nitrophenyl)butyric acid, a nitroaromatic carboxylic acid, serves as a key intermediate in various synthetic pathways, particularly in the development of pharmaceutical agents. Its precise physicochemical characterization is paramount for ensuring the reproducibility of synthetic protocols and the quality of downstream products. Among its physical properties, the melting point is a critical quality attribute. It serves not only as a primary indicator of identity but also as a sensitive gauge of purity. This guide provides a comprehensive examination of the melting point of this compound, detailing authoritative methods for its determination, explaining the underlying scientific principles, and offering expert insights into the factors that influence this crucial parameter.

Physicochemical Properties of this compound

A summary of the key physicochemical properties is essential for the handling and characterization of any chemical compound. The data presented below has been aggregated from various chemical suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 5600-62-4 | [1] |

| Molecular Formula | C₁₀H₁₁NO₄ | [2] |

| Molecular Weight | 209.20 g/mol | |

| Appearance | Powder | [3] |

| Melting Point (°C) | 90-93 (lit.) | [1][3] |

| Boiling Point (°C) | 393.8 ± 17.0 (Predicted) | [1] |

| Density (g/cm³) | 1.293 ± 0.06 (Predicted) | [1] |

The Critical Role of Melting Point in Pharmaceutical Development

In the context of research and drug development, the melting point transcends a simple physical constant. It is a cornerstone of material characterization for several reasons:

-

Identity Confirmation: A measured melting point that aligns with the literature value for a highly pure reference standard provides strong evidence of the compound's identity. A mixed-melting point determination, where the sample is mixed with an authentic standard, can offer definitive confirmation; if no depression is observed, the two samples are identical.[4]

-

Purity Assessment: The presence of impurities disrupts the crystalline lattice of a solid.[5][6] This disruption requires less energy to overcome the intermolecular forces, resulting in a melting point depression (a lower melting point) and a broadening of the melting range (the temperature difference between the onset of melting and complete liquefaction).[7] A sharp melting range (typically < 2°C) is indicative of high purity.

-

Polymorph Screening: Different crystalline forms (polymorphs) of the same compound can exhibit distinct melting points. Identifying and controlling polymorphism is critical in drug development as it can affect solubility, stability, and bioavailability.

-

Stability Studies: A change in the melting point of a substance over time can indicate degradation, providing valuable data in stability testing protocols.

Methodologies for Accurate Melting Point Determination

The accurate determination of a melting point relies on robust, well-controlled methodologies. The United States Pharmacopeia (USP) General Chapter <741> provides a framework for these measurements, emphasizing control over variables like heating rate and sample preparation.[4][8] Two primary methods are employed in modern laboratories: the traditional capillary method and the more advanced Differential Scanning Calorimetry (DSC).

Method 1: Capillary Melting Point Determination

This is the most common and accessible method for determining the melting range of a crystalline solid.[9] It involves heating a small amount of the substance in a sealed capillary tube while monitoring the temperature at which the phase transition occurs.

-

Sample Preparation:

-

Ensure the this compound sample is thoroughly dry. Residual solvents from purification can act as impurities.

-

Grind the dry sample into a fine powder using a mortar and pestle to ensure uniform packing and efficient heat transfer.[10]

-

-

Capillary Loading:

-

Press the open end of a capillary tube (typically 0.8-1.2 mm internal diameter) into the powdered sample.[4][11]

-

Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the powder into the sealed end.[11]

-

Repeat until a packed column of 2.5-3.5 mm in height is achieved.[12] An excessive amount of sample can lead to a broadened melting range due to inefficient heat transfer.[10]

-

-

Measurement:

-

Place the loaded capillary into the heating block of a melting point apparatus.[10]

-

Heat the block rapidly to a temperature approximately 10-15°C below the expected melting point of 90°C.[4][11]

-

Reduce the heating rate to 1-2°C per minute.[11] A slow heating rate is crucial for ensuring thermal equilibrium between the sample, thermometer, and heating block, which is a requirement for accuracy as per USP <741>.[4]

-

Observe the sample through the magnifying lens.

-

Record the Onset Temperature (T₁): The temperature at which the first drop of liquid appears or the column of solid collapses against the side of the tube.[4][13]

-

Record the End Temperature (T₂): The temperature at which the last solid crystal melts and the entire sample becomes a clear liquid.[13]

-

The melting range is reported as T₁ - T₂.

-

-

Validation and Repetition:

-

Perform the measurement in duplicate or triplicate using a fresh capillary tube for each run.[13] The apparatus should be allowed to cool to at least 20°C below the melting point before starting a new measurement.[13]

-

The accuracy of the apparatus should be periodically verified using USP Melting Point Reference Standards.[4]

-

Caption: Workflow for Capillary Melting Point Measurement.

Method 2: Differential Scanning Calorimetry (DSC)

DSC is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and an inert reference as a function of temperature.[14] It provides more quantitative data than the capillary method, including the enthalpy of fusion (ΔHfus), which is the energy required for melting.

-

Instrument Calibration:

-

Calibrate the DSC instrument for temperature and enthalpy using certified reference materials, such as indium (Tm = 156.6°C, ΔHfus = 28.71 J/g).[15] Calibration ensures the accuracy of the measured values.

-

-

Sample Preparation:

-

Accurately weigh 1-5 mg of the finely powdered this compound into an aluminum DSC pan.

-

Hermetically seal the pan using a sample press. This prevents any loss of sample due to sublimation.

-

-

Measurement Program:

-

Place the sealed sample pan in the DSC cell and an empty, sealed pan as the reference.

-

Equilibrate the cell at a temperature well below the expected melting point (e.g., 30°C).

-

Heat the sample at a controlled linear rate, typically 5-10°C/min, under a nitrogen purge (e.g., 50 mL/min) to provide an inert atmosphere.

-

Continue heating to a temperature well above the melting point (e.g., 120°C).

-

-

Data Analysis:

-

The resulting thermogram will show an endothermic peak representing the melting transition.

-

Onset Temperature: Determined by the intersection of the baseline with the tangent of the peak's leading edge. For pure organic compounds, the extrapolated onset temperature is often reported as the melting point.[16]

-

Peak Temperature: The temperature at the apex of the endotherm.

-

Enthalpy of Fusion (ΔHfus): Calculated by integrating the area under the melting peak. This value is proportional to the sample's crystallinity.

-

Caption: DSC Workflow and a Representative Thermogram.

Factors Influencing Melting Point Integrity

The observed melting point of this compound can deviate from the literature value of 90-93°C. Understanding the cause of these deviations is crucial for troubleshooting and ensuring product quality.

-

Purity: This is the most significant factor. Impurities disrupt the crystal lattice, lowering and broadening the melting range.[7] For instance, unreacted starting materials or byproducts from synthesis, such as those described in various preparation methods, will depress the melting point.[17][18]

-

Purification Method: The final purity, and thus the melting point, is highly dependent on the purification technique. Recrystallization is a common method for purifying solid organic compounds like this compound.[19] A patent for a related synthesis specifies recrystallization from toluene, which successfully raised the melting point from an initial 87-89°C to a sharp 92-93°C, demonstrating the removal of impurities.[17] The choice of recrystallization solvent is critical; an ideal solvent dissolves the compound well at high temperatures but poorly at low temperatures, while impurities remain soluble at all temperatures.[20]

-

Experimental Technique: As outlined in the protocols, variables such as heating rate, sample packing, and thermometer calibration can introduce errors.[8][21] A heating rate that is too fast will not allow for thermal equilibrium, leading to an artificially high and broad melting range.

Troubleshooting Guide for Melting Point Determination

| Observation | Potential Cause(s) | Recommended Action |

| Melting point is low and the range is broad (>2°C) | Sample contains impurities. | Purify the sample, for example, by recrystallization from a suitable solvent like toluene.[17] |

| Melting point is consistently high | Thermometer or DSC is not calibrated correctly. Heating rate is too fast. | Calibrate the instrument with appropriate reference standards.[4] Repeat the measurement using a slower heating rate (1-2°C/min).[11] |

| Sample turns dark or decomposes before melting | The compound is thermally unstable. | Note the decomposition temperature. Consider using a vacuum-sealed capillary if the decomposition is due to oxidation. |

| Difficulty seeing the melting process | Poor sample packing; too little sample. | Repack the capillary tube to ensure a dense column of 2.5-3.5 mm.[12] |

Conclusion

The melting point of this compound, with a literature value of 90-93°C, is a fundamental parameter for its identification and quality control.[1] Its accurate determination, through standardized protocols such as the USP capillary method or the more quantitative DSC technique, is essential for researchers and drug development professionals. Deviations from the expected sharp melting range are most often indicative of impurities, underscoring the importance of robust purification methods like recrystallization. By adhering to meticulous experimental technique and understanding the factors that influence this property, scientists can ensure the integrity of their materials and the reliability of their research outcomes.

References

-

Method for Determining Capillary Melting Point. J&K Scientific LLC. (2023-11-29). [Link]

-

Melting Point Apparatus Guidelines. University of Houston. (2010-05-03). [Link]

-

Mel-Temp Melting Point Apparatus. Organic Chemistry at CU Boulder. [Link]

-

〈741〉 Melting Range or Temperature. USP-NF. [Link]

-

Effect of impurities on melting and boiling points. Chemistry Stack Exchange. (2021-05-02). [Link]

-

General Chapters: <741> MELTING RANGE OR TEMPERATURE. uspbpep.com. [Link]

-

USP 741 Melting Point or Range. Scribd. [Link]

-

Compliance with amended General Chapter USP <741> Melting Range or Temperature. ResearchGate. (2016-06-11). [Link]

-

Melting Point Procedure. Scribd. [Link]

-

How do impurities affect the melting point of a substance? TutorChase. [Link]

-

Measuring the Melting Point. Westlab Canada. (2023-05-08). [Link]

-

Why do impurities lower the melting point of an isolated substance? Physics Stack Exchange. (2012-04-25). [Link]

-

Determination of Melting Points According to Pharmacopeia. thinkSRS.com. [Link]

-

A Simple Demonstration of the Effect of Impurities on Melting Point. ACS Publications. [Link]

-

Differential scanning calorimetry. Wikipedia. [Link]

-

Synthesis of Indobufen. ResearchGate. [Link]

-

A Beginner's Guide to Differential Scanning Calorimetry DSC. S4Science. [Link]

-

Differential scanning calorimetry as a general method for determining purity and heat of fusion of high-purity organic chemicals. Application to 64 compounds. Analytical Chemistry. [Link]

-

This compound. CHEMICAL POINT. [Link]

- Process for the preparation of gamma-(nitrophenyl)butyronitriles.

-

4-Nitrophenyl Chloroformate. Thieme Chemistry. [Link]

-

Synthesis method of 2-(4-nitrophenyl) butyric acid. Patsnap. [Link]

-

2.1: RECRYSTALLIZATION. Chemistry LibreTexts. (2021-03-05). [Link]

-

DIFFERENTIAL SCANNING CALORIMETRY: A SUITABLE METHODOLOGY TO PROBLEM THE BINDING PROPERTIES OF BCL-2 INHIBITORS. bioRxiv. (2023-10-10). [Link]

-

This compound. Cheméo. [Link]

-